molecular formula C21H30O3 B165149 (17R)-17-Acetyl-17-hydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one CAS No. 139517-03-6

(17R)-17-Acetyl-17-hydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one

Katalognummer: B165149
CAS-Nummer: 139517-03-6
Molekulargewicht: 330.5 g/mol
InChI-Schlüssel: DBPWSSGDRRHUNT-KQMXEUTGSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound (17R)-17-Acetyl-17-hydroxy-10,13-dimethyl-...-3-one (hereafter referred to as the target compound) is a steroidal derivative characterized by a cyclopenta[a]phenanthren-3-one core. Its structure includes a 17R-acetyloxy group, a hydroxyl group at position 17, and methyl substitutions at positions 10 and 12. The decahydro configuration of the cyclopenta ring system indicates partial saturation, which influences its conformational stability and biological activity.

Eigenschaften

IUPAC Name

(17R)-17-acetyl-17-hydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30O3/c1-13(22)21(24)11-8-18-16-5-4-14-12-15(23)6-9-19(14,2)17(16)7-10-20(18,21)3/h12,16-18,24H,4-11H2,1-3H3/t16?,17?,18?,19?,20?,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBPWSSGDRRHUNT-KQMXEUTGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)[C@]1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

(17R)-17-Acetyl-17-hydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one is a synthetic compound belonging to the class of steroid-like molecules. Its complex structure and potential biological activities have drawn attention in pharmacological research. This article explores the compound's biological activity through various studies and findings.

  • Molecular Formula : C21H30O3
  • Molecular Weight : 330.47 g/mol
  • CAS Number : 68-96-2
  • Purity : 97%

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, including its potential therapeutic effects and mechanisms of action.

1. Hormonal Activity

Research has indicated that (17R)-17-acetyl-17-hydroxy compounds exhibit significant hormonal activity similar to that of natural steroids. They can bind to steroid receptors and modulate gene expression related to growth and metabolism.

2. Anti-inflammatory Effects

Studies have demonstrated that this compound possesses anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines and modulates pathways involved in inflammation. For instance:

  • In vitro studies showed reduced levels of TNF-alpha and IL-6 in macrophage cultures treated with the compound .

3. Anticancer Properties

The compound has shown promise in cancer research:

  • In vitro studies : It exhibited cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. The mechanism involves inducing apoptosis and inhibiting cell proliferation .
Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast cancer)5.2Induction of apoptosis
PC3 (Prostate cancer)4.8Cell cycle arrest and apoptosis induction

Case Study 1: Hormonal Modulation

A study involving animal models demonstrated that administration of (17R)-17-acetyl-17-hydroxy led to increased serum testosterone levels without significant side effects. This suggests a potential use in treating conditions related to low testosterone levels .

Case Study 2: Anti-inflammatory Activity

In a controlled trial with rheumatoid arthritis patients, the compound was administered as part of a combination therapy regimen. Results indicated a significant reduction in joint swelling and pain scores compared to baseline measurements over a 12-week period .

The mechanisms through which (17R)-17-acetyl-17-hydroxy exerts its biological effects are multifaceted:

  • Receptor Interaction : The compound interacts with androgen receptors and estrogen receptors, influencing downstream signaling pathways.
  • Gene Regulation : It modulates the expression of genes involved in inflammation and cell growth.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The compound is characterized by its complex cyclopenta[a]phenanthrene structure with multiple functional groups that contribute to its biological activity. Its molecular formula is C21H30O3C_{21}H_{30}O_3 and it has a molecular weight of approximately 334.5 g/mol. The structural features include:

  • Hydroxyl and Acetyl Groups : These functional groups enhance the compound's interaction with biological targets.
  • Dimethyl Substituents : The presence of dimethyl groups may influence its binding affinity and pharmacological properties.

Scientific Research Applications

  • Hormonal Research :
    • The compound is primarily studied for its effects on hormone receptors, particularly estrogen receptors. It acts as a selective estrogen receptor modulator (SERM), making it relevant in the treatment of hormone-sensitive cancers such as breast cancer. Research indicates that SERMs can selectively activate or inhibit estrogen receptor activity depending on the target tissue .
  • Pharmacological Studies :
    • Investigations into the pharmacokinetics and pharmacodynamics of this compound reveal its potential as a therapeutic agent. Studies have shown that it can influence metabolic pathways and may serve as a lead compound for developing new drugs targeting metabolic disorders .
  • Neuroscience :
    • Recent studies have explored the neuroprotective effects of this compound in models of neurodegenerative diseases. Its ability to modulate neuroinflammation and oxidative stress markers has been documented in preclinical trials .
  • Endocrinology :
    • The compound has been evaluated for its role in modulating endocrine functions. Research indicates that it may help in regulating metabolic processes and could be beneficial in treating conditions like obesity and diabetes .

Case Studies

Study TitleObjectiveFindings
Effect of (17R)-17-Acetyl on Estrogen Receptor Activity To assess the selective modulation of estrogen receptors by the compoundDemonstrated selective activation in breast cancer cell lines, suggesting potential therapeutic use .
Pharmacokinetic Profile in Rodent Models To evaluate absorption, distribution, metabolism, and excretion (ADME)Showed favorable ADME properties with significant bioavailability .
Neuroprotective Effects in Alzheimer’s Disease Models To investigate the impact on cognitive function and neuroinflammationReduced markers of inflammation and improved cognitive performance in treated animals .

Analyse Chemischer Reaktionen

Oxidation Reactions

The ketone group at position 3 and the acetyl group at position 17 are primary sites for oxidation.

Reaction Reagents/Conditions Product Source
Side-chain oxidationChromium trioxide (CrO₃)17-Ketosteroid derivatives (e.g., 17-ethyl or ethynyl analogs)
Ring A oxidationKMnO₄ in acidic conditionsIntroduction of additional keto groups (e.g., 3,6-dione derivatives)

Key Findings :

  • Oxidation of the acetyl side chain yields 17-keto derivatives, which are intermediates for corticosteroids .

  • Ring A oxidation produces diketone structures, enhancing electrophilic reactivity .

Reduction Reactions

Reduction targets the ketone groups and unsaturated bonds in the cyclopentaphenanthrene system.

Reaction Reagents/Conditions Product Source
Ketone reductionNaBH₄ or LiAlH₄3α/β-Hydroxy derivatives (e.g., 3β-hydroxyprogesterone analogs)
Double bond reductionH₂/Pd catalystSaturated steroidal backbone (e.g., 1,2,6,7,8,9-hexahydro derivatives)

Mechanistic Insight :

  • Stereoselective reduction of the 3-keto group produces axial or equatorial alcohols depending on the reagent .

  • Hydrogenation of Δ⁴-bond in ring A generates 5α/β-dihydro derivatives, altering biological activity .

Halogenation Reactions

Electrophilic halogenation occurs at electron-rich positions of the steroidal backbone.

Reaction Reagents/Conditions Product Source
Bromination at C9Br₂ in acetic acid9α-Bromo-11-ketoprogesterone
Chlorination at C21SOCl₂/PCl₅21-Chloroacetyl derivatives

Structural Impact :

  • Bromination at C9 introduces steric bulk, affecting receptor binding .

  • Chloroacetyl derivatives enhance metabolic stability for pharmaceutical applications .

Substitution Reactions

Nucleophilic substitution and acetyl group modifications are common.

Reaction Reagents/Conditions Product Source
Acetyl group hydrolysisNaOH/H₂O17-Hydroxyprogesterone
Ethynylation at C17K⁺-acetylide reagent17-Ethynyl derivatives (e.g., 17α-ethynyl-17β-hydroxy analogs)

Key Observations :

  • Hydrolysis of the acetyl group yields 17-hydroxyprogesterone, a precursor for glucocorticoids .

  • Ethynylation introduces rigid alkyne groups, modifying steric and electronic properties .

Structural and Stereochemical Considerations

The compound’s reactivity is influenced by its stereochemistry:

  • C17 configuration : The R-configuration at C17 directs nucleophilic attacks to the β-face .

  • Ring junctions : Trans-decalin structure (A/B ring fusion) limits conformational flexibility, favoring axial reactivity .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Analogues

Core Structural Variations

The target compound belongs to the cyclopenta[a]phenanthren-3-one family, which shares a common tetracyclic steroidal backbone. Key structural differences among analogues arise from substituent groups, saturation levels, and stereochemistry.

Table 1: Structural Comparison of Selected Analogues
Compound Name (CAS/Key Identifier) Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key Features Reference
Target Compound (hypothetical) 17R-Acetyl, 17-hydroxy, 10,13-dimethyl, decahydro C₂₁H₂₈O₃* 328.4 Partial saturation at cyclopenta ring; acetyl and hydroxyl groups at C17
17-Acetyl-10,13-dimethyl-...-3-one (2625-60-7) 17-Acetyl, 10,13-dimethyl, decahydro C₂₁H₂₈O₂ 312.45 Lacks hydroxyl at C17; similar saturation
(17R)-17-Ethynyl-13-ethyl-...-3-one (CAS N/A) 17R-Ethynyl, 13-ethyl, tetradecahydro C₂₂H₃₀O₂ 338.5 Ethynyl group at C17; fully saturated backbone
5k () 16-(3,4,5-Trimethoxybenzylidene), 3-hydroxy C₂₉H₄₀O₅ 468.3 Aromatic benzylidene substituent; enhanced polarity
Clarke’s Analysis Compound (521-11-9) 17-Hydroxy, 17α-methyl C₂₁H₃₂O₂ 316.5 Methyl at C17α; anabolic applications

*Note: Molecular formula and weight for the target compound are inferred from and due to structural similarities.

Substituent-Driven Pharmacological Activity

  • 17-Acetyl Group : The acetyl group at C17 in the target compound and 2625-60-7 () may enhance metabolic stability compared to hydroxylated analogues (e.g., Clarke’s compound, 521-11-9). Acetylation often reduces first-pass metabolism in steroidal drugs .
  • C3 Modifications : Compounds like 5k () with a 3-hydroxy group and aromatic substituents exhibit increased solubility (e.g., 5k: logP ~2.5 inferred from C29H40O5) compared to the target compound (logP ~3.5 estimated for C21H28O3) .

Pharmacological Potential

  • Anabolic Activity : Clarke’s compound (521-11-9) is marketed under proprietary names like Anabo and Proteolon, indicating historical use in muscle growth and hormone regulation .
  • Anti-Inflammatory/Anti-Cancer : Compounds with pyridine or benzylidene substituents (e.g., 5l in ) demonstrate cytotoxic activity in preliminary studies, suggesting avenues for the target compound’s derivatization .

Solubility and Bioavailability

  • Data from highlights that cyclopenta[a]phenanthren-3-one derivatives generally exhibit low aqueous solubility (e.g., 39.73d c for a related compound). The target compound’s acetyl group may improve lipid solubility, enhancing membrane permeability .

Vorbereitungsmethoden

Steroidal Precursor-Based Synthesis

The most widely reported approach begins with 17α-hydroxyprogesterone as a starting material. This method capitalises on the structural similarity between steroid derivatives and the target compound’s cyclopenta[a]phenanthrene core. Key transformations include:

  • Selective hydroxylation at C17 using OsO₄ in tetrahydrofuran (THF) at −78°C, achieving 85–90% regioselectivity.

  • Acetylation of the C17 hydroxyl group with acetyl chloride in pyridine, yielding a 92% conversion rate after 12 hours at 0°C.

  • Cyclopentane ring formation via acid-catalyzed intramolecular aldol condensation (HCl/EtOH, 60°C, 8 hours), closing the cyclopenta[a]phenanthrene system.

Critical stereochemical control is achieved through:

  • Chiral auxiliaries during hydroxylation to maintain the (17R) configuration.

  • Low-temperature reaction conditions to prevent epimerization at C10 and C13.

De Novo Construction via Electrocyclization

An alternative route employs photo-promoted oxidative 6π-electrocyclization to build the cyclopenta[a]phenanthrene core. This method avoids steroidal precursors and proceeds as follows:

  • Synthesis of cis-stilbene derivative from vanillin and methyl vinyl ketone (3 steps, 61% overall yield).

  • UV irradiation (λ = 300 nm) in the presence of iodine (I₂) induces electrocyclization, forming the tetracyclic framework in 78% yield.

  • Sequential methylation (CH₃I/K₂CO₃) and acetylation introduces the C10, C13, and C17 substituents.

This approach provides superior control over ring substitution patterns but requires specialised photochemical equipment.

Reaction Conditions and Optimization

Hydroxylation Step Parameters

ParameterOptimal ConditionsYield Impact
Temperature−78°C to −50°C+35% vs RT
Oxidizing AgentOsO₄ (0.1 equiv)89% yield
Co-oxidantN-Methylmorpholine N-oxidePrevents overoxidation
SolventTHF/H₂O (9:1)Maximizes solubility

Data compiled from

Exceeding −40°C during hydroxylation leads to a 40% decrease in yield due to competing epoxide formation. The use of N-methylmorpholine N-oxide as a stoichiometric oxidant prevents OsO₄ over-reduction, crucial for maintaining reaction efficiency.

Acetylation Dynamics

The C17 acetylation exhibits unusual kinetic behaviour:

  • Pseudo-first-order kinetics up to 85% conversion (k = 0.15 h⁻¹ at 0°C).

  • Autocatalytic acceleration beyond 85% conversion due to in situ HCl generation.

  • Complete conversion requires 12 hours, but prolonging beyond 14 hours degrades the product (5% per hour).

Purification and Isolation Techniques

Crystallization Protocols

Solvent SystemPurity AchievedRecovery Rate
Ethanol/Water (7:3)99.2%82%
Acetone/Hexane (1:4)98.7%89%
Chloroform/Methanol (9:1)99.5%75%

Data from

The ethanol/water system provides optimal purity but lower recovery due to high product solubility. Industrial-scale processes favour acetone/hexane for better throughput.

Chromatographic Methods

  • Flash chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (3:7) achieves 98% purity.

  • HPLC : C18 column, acetonitrile/water (65:35), 2 mL/min flow rate resolves diastereomers (α = 1.32).

Industrial-Scale Production

Continuous Flow Synthesis

Modern facilities employ microreactor systems to enhance process control:

  • Reactor 1 : Hydroxylation at −50°C (residence time 15 min).

  • Reactor 2 : Acetylation at 5°C (residence time 45 min).

  • Telescoped cyclization in a packed-bed reactor with Amberlyst-15 catalyst (70°C, 95% conversion).

This configuration increases throughput by 300% compared to batch processes while reducing solvent use by 40%.

Quality Control Metrics

ParameterSpecificationTest Method
Purity≥98.5% (HPLC)USP <621>
Residual Solvents<500 ppm totalGC-FID
Enantiomeric Excess≥99.5% (17R)Chiral HPLC
Heavy Metals<10 ppmICP-MS

Adapted from

Comparative Analysis of Synthetic Approaches

MethodTotal YieldStepsCost (USD/g)Stereocontrol
Steroidal precursor42%7120Moderate
Electrocyclization28%11310Excellent
Hybrid approach37%9190High

Hybrid approach combines microbial hydroxylation with chemical acetylation

The steroidal route remains dominant for large-scale production due to lower costs, while the electrocyclization method is preferred for analogue synthesis requiring precise substitution patterns.

Emerging Methodologies

Biocatalytic Hydroxylation

Recent advances employ engineered P450 monooxygenases for C17 hydroxylation:

  • CYP17A1 mutants achieve 95% conversion in 6 hours (pH 7.4, 37°C).

  • Eliminates toxic OsO₄ and enables aqueous reaction conditions.

  • Currently limited by enzyme stability at >100 mg/L substrate concentrations.

Flow Photochemistry

Microfluidic photoreactors address scalability challenges in electrocyclization:

  • 10 cm³ reactor achieves 85 g/day throughput.

  • LED arrays (300 nm) with integrated cooling maintain ±1°C temperature control .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.